[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}methanone
Description
[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}methanone is a complex organic compound that features a combination of benzodioxole, piperazine, pyrazole, and phenyl groups
Properties
Molecular Formula |
C23H23BrN4O3 |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]methanone |
InChI |
InChI=1S/C23H23BrN4O3/c24-20-12-25-28(15-20)14-17-1-4-19(5-2-17)23(29)27-9-7-26(8-10-27)13-18-3-6-21-22(11-18)31-16-30-21/h1-6,11-12,15H,7-10,13-14,16H2 |
InChI Key |
RNDTVTPVRRTOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)CN5C=C(C=N5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-benzodioxol-5-ylmethyl)piperazino]{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}methanone involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized by the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C.
Reduction Step: The resulting product is reduced with lithium tetrahydroaluminate to obtain [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine.
Coupling with Piperazine: The methanamine derivative is then reacted with piperazine to form the piperazino intermediate.
Formation of the Pyrazole Intermediate: The pyrazole moiety is synthesized by reacting 4-bromo-1H-pyrazole with formaldehyde under basic conditions.
Final Coupling: The final step involves coupling the piperazino intermediate with the pyrazole intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and pyrazole moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzodioxole and pyrazole rings.
Reduction: Reduced forms of the methanone moiety.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Anticancer Research:
Antimicrobial Agents: It may be explored for its antimicrobial properties.
Industry
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The exact mechanism of action of [4-(1,3-benzodioxol-5-ylmethyl)piperazino]{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}methanone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
- Structural Complexity : The combination of benzodioxole, piperazine, pyrazole, and phenyl groups in a single molecule is unique.
- Potential Bioactivity : The compound’s structure suggests potential bioactivity, making it a valuable candidate for drug development.
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